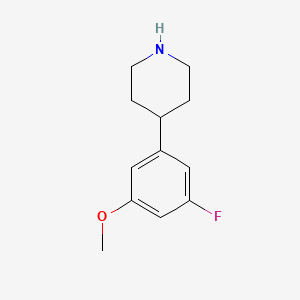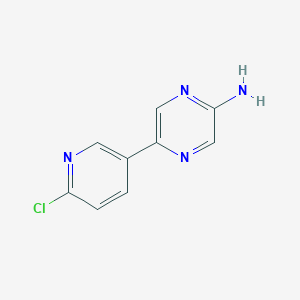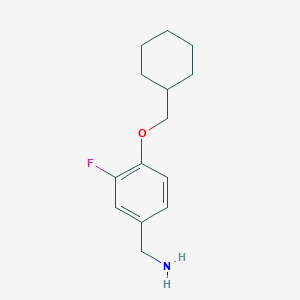
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline is an organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This can be achieved by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.
Coupling with 3-Methoxyaniline: The 4,4-difluoropiperidine is then coupled with 3-methoxyaniline under suitable conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4-Difluoropiperidine: A precursor in the synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline.
4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid: A compound with similar structural features used in the development of therapeutics.
Uniqueness
This compound is unique due to the presence of both a difluoropiperidine ring and a methoxyaniline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science.
属性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC 名称 |
4-(4,4-difluoropiperidin-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H16F2N2O/c1-17-11-8-9(15)2-3-10(11)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3 |
InChI 键 |
NHZGPVMAXQHORY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)


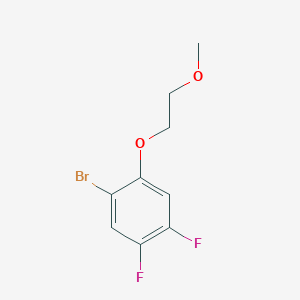
![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
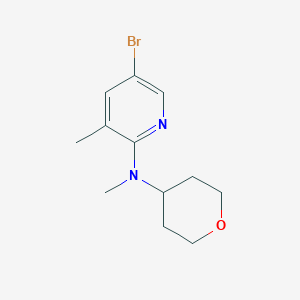
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)

